molecular formula C9H14BrNS B13520682 5-(2-(Bromomethyl)butyl)-2-methylthiazole

5-(2-(Bromomethyl)butyl)-2-methylthiazole

Cat. No.: B13520682
M. Wt: 248.19 g/mol
InChI Key: WTNDDHLCMKGILQ-UHFFFAOYSA-N
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Description

5-(2-(Bromomethyl)butyl)-2-methylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a bromomethyl group attached to a butyl chain, which is further connected to a methylthiazole ring. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Bromomethyl)butyl)-2-methylthiazole typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methylthiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Bromomethyl)butyl)-2-methylthiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted thiazoles.

Scientific Research Applications

5-(2-(Bromomethyl)butyl)-2-methylthiazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-(Bromomethyl)butyl)-2-methylthiazole involves its interaction with biological targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The thiazole ring may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: Lacks the bromomethyl and butyl groups, making it less reactive.

    5-(2-Chloromethyl)butyl)-2-methylthiazole: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity.

    5-(2-(Bromomethyl)ethyl)-2-methylthiazole: Shorter alkyl chain, affecting its physical and chemical properties.

Uniqueness

5-(2-(Bromomethyl)butyl)-2-methylthiazole is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the bromomethyl group makes it a valuable intermediate for further chemical modifications.

Biological Activity

5-(2-(Bromomethyl)butyl)-2-methylthiazole is a thiazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a bromomethyl group, which may contribute to its reactivity and interaction with biological targets. The following sections outline the biological activity, mechanisms, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 230.11 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of thiazole derivatives, including this compound, have been studied for various pharmacological effects:

  • Antimicrobial Activity : Thiazole compounds are known for their antimicrobial properties. Studies indicate that modifications in the thiazole ring can enhance activity against various bacterial strains.
  • Neuroprotective Effects : Research on related thiazole derivatives has shown potential neuroprotective effects, suggesting that this compound may also exhibit similar properties by modulating neuroinflammatory pathways or enhancing neuronal survival under stress conditions .
  • Cytotoxicity : Preliminary studies indicate that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy .

The mechanisms by which this compound exerts its biological effects may involve:

  • Interaction with Enzymes and Receptors : Thiazoles can interact with various enzymes and receptors, potentially modulating their activity. For instance, they may act as inhibitors of DNA topoisomerases, which are critical for DNA replication and repair .
  • GABAergic Activity : Some thiazoles have been reported to mimic GABA (gamma-aminobutyric acid), suggesting that they might exert sedative or anticonvulsant effects through GABAergic pathways .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various thiazole derivatives found that modifications at the bromomethyl position significantly enhanced antibacterial activity against Gram-positive bacteria. The results indicated a structure-activity relationship where specific substitutions led to improved potency .

Neuroprotective Studies

In vitro assays conducted on neuron cultures exposed to oxidative stress demonstrated that certain thiazoles, including derivatives similar to this compound, exhibited significant neuroprotective effects. These compounds were shown to reduce apoptosis and promote cell survival through modulation of oxidative stress markers .

Cytotoxicity Assays

Cytotoxicity studies performed on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that thiazole derivatives could inhibit cell growth effectively. The IC50 values for these compounds were determined using MTT assays, indicating their potential as anticancer agents .

CompoundIC50 (µM)Cell Line
This compoundTBDMCF-7
Thiazole Derivative A20HCT116
Thiazole Derivative B15HEK293T

Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

5-[2-(bromomethyl)butyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H14BrNS/c1-3-8(5-10)4-9-6-11-7(2)12-9/h6,8H,3-5H2,1-2H3

InChI Key

WTNDDHLCMKGILQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CN=C(S1)C)CBr

Origin of Product

United States

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